4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazolopyridazine core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmacologically active compounds. The presence of a chloro and methoxy substituent on the phenyl ring further enhances its potential for biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The triazolopyridazine intermediate is then reacted with piperazine derivatives, often using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Introduction of the Phenyl Substituents:
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazolopyridazine ring, potentially leading to ring-opened products.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amino derivatives or ring-opened structures.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide has shown potential in various assays. It is often studied for its interactions with enzymes and receptors, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has been evaluated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. Its ability to inhibit specific enzymes, such as dipeptidyl peptidase-4 (DPP-4), makes it a promising candidate for the treatment of diabetes .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, its inhibition of DPP-4 is achieved through binding to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit its activity.
Comparison with Similar Compounds
Similar Compounds
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide: Similar structure but lacks the chloro substituent, which may affect its biological activity.
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-hydroxyphenyl)piperazine-1-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of both chloro and methoxy groups in 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide makes it unique. These substituents can significantly influence the compound’s electronic properties, reactivity, and biological interactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O2/c1-27-14-3-2-12(18)10-13(14)20-17(26)24-8-6-23(7-9-24)16-5-4-15-21-19-11-25(15)22-16/h2-5,10-11H,6-9H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEIRTMLDDBHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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